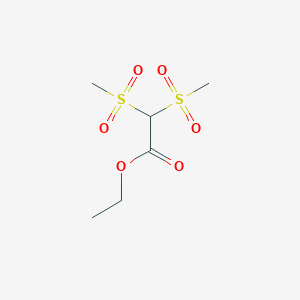

Ethyl 2,2-bis(methylsulfonyl)acetate

Description

Historical Context and Evolution of Bis(sulfonyl)acetate Chemistry

The chemistry of sulfonyl compounds has a rich history, dating back to the development of the Julia olefination in 1973 by Marc Julia and Jean-Marc Paris. This reaction initially involved the use of phenyl sulfones to synthesize alkenes from aldehydes or ketones. The core principle relied on the ability of the sulfonyl group to stabilize an adjacent carbanion, which then reacts with a carbonyl compound. Subsequent reductive elimination of a β-acyloxysulfone intermediate yields the desired alkene.

Over the years, this methodology has evolved significantly. A key advancement was the modified Julia olefination, often termed the Julia-Kocienski olefination, which utilizes heteroaryl sulfones to create a one-pot reaction with improved stereoselectivity. These developments highlighted the power of the sulfonyl group as a potent activating group in organic synthesis.

The chemistry of bis(sulfonyl) compounds, particularly bis(sulfonyl)methanes, builds upon this foundation. The presence of two sulfonyl groups on the same carbon atom further enhances the acidity of the methylene (B1212753) protons, making these compounds highly effective nucleophiles in a range of chemical transformations. Research into the synthesis and reactivity of bis(perfluoroalkylsulfonyl)methanes has been particularly notable, driven by the unique properties imparted by the fluorine atoms. While the specific history of ethyl 2,2-bis(methylsulfonyl)acetate is not extensively documented in seminal works, its development is a logical extension of the broader exploration of sulfonyl-activated methylene compounds.

Significance of the 2,2-Bis(methylsulfonyl)acetate Scaffold in Synthetic Chemistry

The 2,2-bis(methylsulfonyl)acetate scaffold is significant due to the potent electron-withdrawing nature of the two methylsulfonyl groups. This dual activation makes the central carbon atom a strong nucleophile upon deprotonation, enabling a variety of synthetic applications.

The primary significance lies in its utility as a precursor to stabilized carbanions for C-C bond formation. These carbanions can react with a wide array of electrophiles, including alkyl halides, aldehydes, and ketones. For instance, the alkylation of the parent compound, bis(methylsulfonyl)methane (B157166), has been studied to explore its potential as a surrogate for the diphosphate (B83284) group in enzyme inhibitors. This highlights the potential of the bis(methylsulfonyl) scaffold in medicinal chemistry and chemical biology. acs.org

The general reactivity of the 2,2-bis(sulfonyl)acetate scaffold can be inferred from the behavior of related active methylene compounds. These compounds are known to participate in Michael additions, Knoevenagel condensations, and various cyclization reactions. The presence of the ester group in this compound offers an additional site for chemical modification, further expanding its synthetic utility.

A key application of related bis-sulfonyl reagents is in olefination reactions, particularly variants of the Julia olefination, to produce α,β-unsaturated esters with high stereoselectivity. acs.org While specific data for this compound in this context is limited, the underlying chemistry of the scaffold suggests its potential in similar transformations.

Structure

3D Structure

Properties

CAS No. |

78134-99-3 |

|---|---|

Molecular Formula |

C6H12O6S2 |

Molecular Weight |

244.3 g/mol |

IUPAC Name |

ethyl 2,2-bis(methylsulfonyl)acetate |

InChI |

InChI=1S/C6H12O6S2/c1-4-12-5(7)6(13(2,8)9)14(3,10)11/h6H,4H2,1-3H3 |

InChI Key |

OGDWMIBRDIICNA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(S(=O)(=O)C)S(=O)(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2,2 Bis Methylsulfonyl Acetate and Analogues

Condensation Reactions for Ethyl 2,2-bis(methylsulfonyl)acetate Synthesis

Catalytic Systems and Reaction Conditions

Iodine-Catalyzed Processes

While direct iodine-catalyzed synthesis of this compound is not extensively documented in publicly available literature, iodine has been employed as a catalyst in related sulfonylation reactions. For instance, iodine-mediated photoinduced disulfonylation of alkynes with sodium arylsulfinates has been demonstrated to produce 1,2-bissulfonylethenes. researchgate.netnih.gov This process suggests the potential for iodine to facilitate the formation of C-S bonds under specific conditions, likely involving radical intermediates. Another study reports an iodine-induced synthesis of sulfonate esters from sodium sulfinates and phenols, further illustrating the utility of iodine in promoting sulfonylation reactions. rsc.org The application of such iodine-catalyzed methods to the α,α-disulfonylation of esters remains an area for further investigation.

Non-Catalytic Methodologies

Non-catalytic approaches to the synthesis of geminal disulfones often rely on the inherent reactivity of active methylene (B1212753) compounds with sulfonylating agents. A common strategy involves the reaction of a compound with an acidic methylene group, such as a β-keto ester or malonic ester, with a sulfonyl chloride in the presence of a base. While not specific to this compound, the synthesis of related compounds like 3-aryl-2,4-disulfonyl-1H-pyrroles has been achieved through a cascade reaction involving the sulfonylation of gem-dibromoalkenes with arylsulfonyl methyl isocyanides, facilitated by a base like cesium carbonate. rsc.orgnih.gov

A plausible non-catalytic route to this compound could involve the sequential sulfonylation of ethyl acetate (B1210297). This would likely require a strong base to deprotonate the α-carbon of the ester, followed by reaction with two equivalents of a methylsulfonylating agent like methanesulfonyl chloride. The challenge in such a synthesis lies in controlling the degree of sulfonylation and preventing side reactions.

A patent for the synthesis of the analogous compound bis[(trifluoromethyl)sulfonyl]methane describes a method involving the reaction of sodium trifluoromethanesulfinate with trifluoromethanesulfonic anhydride (B1165640) in the presence of tert-butyllithium. patsnap.com This suggests a potential pathway where a pre-formed sulfinate acts as a nucleophile to attack a sulfonylating agent, leading to the geminal disulfone structure.

Solvent Effects and Reaction Medium Optimization

The choice of solvent can significantly influence the outcome of sulfonylation reactions. In the synthesis of 3-aryl-2,4-disulfonyl-1H-pyrroles, dimethyl sulfoxide (B87167) (DMSO) was found to be an effective solvent in conjunction with a cesium carbonate base. rsc.orgnih.gov For the C-sulfonylation of 4-alkylpyridines, chloroform (B151607) was identified as a suitable solvent. acs.org The solubility of reactants and the stability of intermediates are key factors governed by the solvent, which in turn affect reaction rates and yields. Optimization of the reaction medium is crucial for achieving efficient synthesis and may involve screening various polar and non-polar aprotic solvents.

Strategies for Yield Enhancement and Side Product Minimization

Several strategies can be employed to improve the yield and reduce the formation of unwanted byproducts in the synthesis of geminal disulfones.

Control of Stoichiometry and Reaction Conditions: Careful control of the molar ratios of reactants and the reaction temperature is critical. In the synthesis of bis[(trifluoromethyl)sulfonyl]methane, the stoichiometry of the base (tert-butyllithium) and the sulfonylating agent (trifluoromethanesulfonic anhydride) was precisely controlled. patsnap.com

Use of Catalysts: While not always necessary, catalysts can enhance reaction rates and selectivity. The use of 4-dimethylaminopyridine (B28879) (DMAP) as an additive was found to significantly reduce the reaction time in the sulfonylation of 4-alkylpyridines. acs.org

Stepwise Synthesis: A stepwise approach, where the monosulfonylated intermediate is isolated and then subjected to a second sulfonylation reaction, can offer better control over the reaction and potentially lead to higher yields of the desired disulfonylated product.

Purification Techniques: Effective purification methods are essential to isolate the target compound from unreacted starting materials and side products. Techniques such as column chromatography and recrystallization are commonly employed.

Data on Reaction Conditions and Yields for Analogous Compounds:

| Reactants | Product | Catalyst/Base | Solvent | Temperature | Yield | Reference |

| gem-dibromoalkenes, arylsulfonyl methyl isocyanides | 3-aryl-2,4-disulfonyl-1H-pyrroles | Cs2CO3 | DMSO | 100 °C | up to 90% | nih.gov |

| 4-alkylpyridines, aryl sulfonyl chlorides | Aryl picolyl sulfones | Et3N, DMAP (cat.) | Dichloromethane | Room Temp. | High | acs.org |

| Sodium trifluoromethanesulfinate, trifluoromethanesulfonic anhydride | bis[(trifluoromethyl)sulfonyl]methane | tert-butyllithium | Diethyl ether | -20 to 40 °C | 93-94% | patsnap.com |

Alternative Synthetic Routes and Derivatization Strategies

Functionalization from Related Methylsulfonyl Compounds (e.g., 2-(Methylsulfonyl)ethanol)

2-(Methylsulfonyl)ethanol (B46698) is a versatile building block that can potentially be used to synthesize this compound. chemicalbook.com One hypothetical route could involve the oxidation of the primary alcohol in 2-(methylsulfonyl)ethanol to the corresponding carboxylic acid, followed by esterification with ethanol (B145695). The resulting ethyl 2-(methylsulfonyl)acetate could then be subjected to a second sulfonylation reaction at the α-carbon to yield the target compound. The formation of mesylates from alcohols using methanesulfonyl chloride is a well-established reaction, typically carried out in the presence of a base like triethylamine (B128534) or pyridine. commonorganicchemistry.com

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient approach to complex molecules. While no specific MCRs for the direct synthesis of this compound have been reported, the development of such a reaction could be a promising area of research. A hypothetical MCR could involve the reaction of ethyl glyoxylate, a source of the methylsulfonyl group (such as methanesulfinic acid or its salt), and another component that facilitates the geminal disulfonylation. The synthesis of 4-sulfonyl-1,2,3-triazoles via a three-component reaction highlights the potential of MCRs in constructing molecules with sulfonyl groups. nih.gov The development of a multicomponent reaction for gem-(β-dicarbonyl)arylmethanes also demonstrates the versatility of this approach in forming C-C bonds with active methylene compounds. researchgate.net

Preparations of Key Precursors and Intermediates

The synthesis of this compound and its analogues relies on the availability of several key precursors and intermediates. The preparation of these foundational molecules involves various established and novel synthetic strategies. This section details the methodologies for obtaining core sulfonyl building blocks and essential halogenated acetic acid esters.

Bis(alkylsulfonyl)methanes

A fundamental precursor for the target compound is the bis(methylsulfonyl)methane (B157166) moiety. The parent compound, methylsulfonylmethane (MSM or dimethyl sulfone), is a widely available organosulfur compound. nih.gov Common industrial preparation methods for MSM involve the oxidation of dimethyl sulfide (B99878) or dimethyl sulfoxide (DMSO). mdpi.com

Analogues such as bis(perfluoroalkylsulfonyl)methanes are also synthesized through specific routes. One notable method involves the reaction of a perfluoroalkanesulfonyl fluoride (B91410) with a methylmagnesium halide, such as methylmagnesium chloride or iodide. google.com This reaction provides a pathway to various perfluorinated homologues. For instance, bis(perfluoromethylsulfonyl)methane was obtained in a 7% yield by Gramstad and Haszeldine using perfluoromethanesulfonyl fluoride and methylmagnesium iodide. google.com A more optimized process can significantly improve yields, as detailed in the following table. google.com

Table 1: Synthesis of Bis(perfluoroalkylsulfonyl)methanes via Grignard Reaction google.com

| Perfluoroalkanesulfonyl Fluoride | Moles of Grignard Reagent per Mole of Fluoride | Product | Yield |

|---|---|---|---|

| Perfluoromethanesulfonyl fluoride | 7.2 | Bis(perfluoromethylsulfonyl)methane | 55% |

| Perfluorobutylsulfonyl fluoride | 2.9 | Bis(perfluorobutylsulfonyl)methane | 59-67% |

Another related precursor, bis(methylsulfanyl)methane, can be synthesized from the reaction of DMSO with acetic anhydride at elevated temperatures (130°C). researchgate.net A subsequent oxidation step would be required to convert the methylsulfanyl groups to the desired methylsulfonyl groups.

Halogenated Acetic Acid Esters

Halogenated esters serve as the electrophilic component, providing the ethyl acetate backbone for the final product. Ethyl dichloroacetate (B87207) and ethyl chloroacetate (B1199739) are the most relevant precursors in this class.

Ethyl Dichloroacetate

Ethyl dichloroacetate is a colorless, transparent liquid that is a key intermediate in the synthesis of various organic compounds, including α-halo-carboxylic acid esters. chemdad.com It is slightly soluble in water and has a boiling point of 54-55 °C at 11 mm Hg. chemdad.com Synthesis can be achieved through the esterification of dichloroacetic acid. A method for synthesizing dichloroacetate involves the esterification of 2,2'-dichloroacetyl chloride with 9-fluorenylmethanol, followed by hydrolysis. google.com For purification, ethyl dichloroacetate can be shaken with a 3% aqueous sodium bicarbonate solution to remove free acids, followed by washing with distilled water, drying with calcium sulfate (B86663) (CaSO₄), and distillation under reduced pressure. chemdad.com

Ethyl Chloroacetate

Ethyl chloroacetate is another critical precursor, often used as an alkylating agent in reactions with nucleophiles. nih.govwalisongo.ac.id Its synthesis is typically achieved through the esterification of chloroacetic acid with ethanol. tandfonline.comchemicalbook.com Various catalysts and conditions can be employed to optimize this reaction, with yields often exceeding 85%. chemicalbook.com

Table 2: Selected Synthetic Methods for Ethyl Chloroacetate

| Reactants | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|

| Chloroacetic acid, Ethanol, Benzene | Sulfuric acid, reflux | 85% | chemicalbook.com |

| Chloroacetic acid, Ethanol | Molecular sieve, 105°C | 97.4% | chemicalbook.com |

Other Key Intermediates

Methanesulfonyl Chloride

Methanesulfonyl chloride is a crucial reagent for introducing the methylsulfonyl group onto a molecule. It can be prepared through several routes. orgsyn.org A common laboratory-scale synthesis involves the reaction of methanesulfonic acid with thionyl chloride at 95°C, providing the product in 71-83% yield. orgsyn.org Other reported methods include:

Chlorination of various sulfur-containing starting materials like methyl thiocyanate (B1210189) or dimethyl disulfide. orgsyn.org

Reaction of sodium methanesulfonate (B1217627) with phosphorus pentachloride or phosphorus oxychloride. orgsyn.org

Reaction of methylmagnesium iodide with sulfuryl chloride. orgsyn.org

Ethyl 2-(Chlorosulfonyl)acetate

This intermediate offers an alternative route for constructing the target molecule's framework. It can be synthesized via a two-step process starting from ethyl bromoacetate. nih.gov The initial reaction with sodium sulfite (B76179) yields sodium 2-ethoxy-2-oxoethanesulfonate. This intermediate is then treated with phosphorus (V) chloride (PCl₅) at 100°C to produce ethyl 2-(chlorosulfonyl)acetate. Alternatively, it can be prepared directly through the esterification of chlorosulfonyl acetyl chloride with absolute ethanol in diethyl ether, resulting in a 55% yield. nih.gov

Chemical Reactivity and Mechanistic Investigations of Ethyl 2,2 Bis Methylsulfonyl Acetate

Nucleophilic Reactivity of the Bis(methylsulfonyl)acetate Moiety

The core of Ethyl 2,2-bis(methylsulfonyl)acetate's reactivity lies in the acidic nature of the single proton attached to the α-carbon. The two adjacent sulfonyl groups (–SO₂CH₃) are powerful inductive and resonance-stabilizing groups. They effectively delocalize the negative charge that develops upon deprotonation, leading to a highly stabilized carbanion or enolate. masterorganicchemistry.com This enhanced acidity (with a pKa significantly lower than that of typical ketones or esters) allows for the facile and quantitative formation of the enolate even with relatively mild bases. masterorganicchemistry.com

Enolate Chemistry and Alkylation Reactions

The generation of the enolate from this compound is a straightforward acid-base reaction. The resulting enolate is a soft nucleophile that readily participates in a variety of bond-forming reactions. bham.ac.uk Its synthetic utility is most prominently demonstrated in alkylation reactions, which provide a reliable method for constructing new carbon-carbon bonds.

For this compound, the question of regioselectivity in enolate formation is unambiguous. Since there is only one acidic α-hydrogen, deprotonation can only occur at a single position, leading to the formation of a single regioisomer of the enolate. This eliminates the common challenge of controlling kinetic versus thermodynamic enolate formation seen in unsymmetrical ketones. bham.ac.uk

Stereoselectivity at the enolate stage is also not a factor, as the enolate is planar at the nucleophilic carbon center. However, the subsequent alkylation of this prochiral enolate with an electrophile can lead to the formation of a new stereocenter. The stereochemical outcome of the alkylation reaction itself is influenced by factors such as the steric bulk of the reactants, the nature of the solvent, and the counterion associated with the enolate.

The primary application of the enolate derived from this compound is in carbon-carbon bond formation. organic-chemistry.org The most common of these reactions is the direct alkylation with an alkyl halide. This reaction proceeds through a classic Sₙ2 mechanism, where the nucleophilic carbon of the enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. dtu.dk The efficiency of this process allows for the introduction of a wide variety of alkyl substituents at the α-position.

The scope of the alkylation reaction is broad, accommodating a range of electrophiles. Primary and secondary alkyl halides are effective substrates, as are other electrophilic species such as allylic and benzylic halides. The reaction provides a robust method for synthesizing α-substituted bis(methylsulfonyl)acetates.

Below is a representative table illustrating the types of products that can be formed through the alkylation of this compound with various electrophiles under basic conditions.

| Electrophile (R-X) | Base | Product |

| Iodomethane | NaH | Ethyl 2,2-bis(methylsulfonyl)propanoate |

| Benzyl Bromide | K₂CO₃ | Ethyl 3-phenyl-2,2-bis(methylsulfonyl)propanoate |

| Allyl Chloride | NaOEt | Ethyl 2,2-bis(methylsulfonyl)pent-4-enoate |

| Propargyl Bromide | Cs₂CO₃ | Ethyl 2,2-bis(methylsulfonyl)pent-4-ynoate |

This table is illustrative of typical Sₙ2 alkylation reactions of activated methylene (B1212753) compounds.

Reactions with Carbonyl Compounds (e.g., Aldehydes, Ketones)

The reaction is typically catalyzed by a base, which generates the nucleophilic enolate. The enolate then attacks the carbonyl carbon of the aldehyde or ketone.

The Modified Julia Olefination is a powerful method for alkene synthesis that involves the reaction of a sulfonyl carbanion with a carbonyl compound. organic-chemistry.org A key feature of the most common variants, such as the Julia-Kocienski olefination, is the use of a heteroaromatic sulfone (like a benzothiazolyl sulfone). organic-chemistry.orgrsc.orgresearchgate.net The heteroaromatic group acts as a leaving group through a specific mechanistic pathway involving a Smiles rearrangement. organic-chemistry.org

This compound does not typically participate in a Modified Julia Olefination in this manner. The methylsulfonyl group (–SO₂CH₃) is not a suitable leaving group for the requisite rearrangement and elimination steps that define the modern Julia olefination pathway. Instead, the reaction of its enolate with aldehydes and ketones leads to Knoevenagel condensation products. The process results in the formation of a new carbon-carbon double bond, effectively serving as an olefination reaction, but the mechanism is distinct from that of the Julia olefination.

The general outcome of the reaction with aldehydes is the formation of an electron-deficient alkene, as illustrated in the following table.

| Aldehyde (R-CHO) | Base/Catalyst | Product (after dehydration) |

| Benzaldehyde | Piperidine | Ethyl 3-phenyl-2,2-bis(methylsulfonyl)acrylate |

| 4-Nitrobenzaldehyde | DABCO | Ethyl 3-(4-nitrophenyl)-2,2-bis(methylsulfonyl)acrylate |

| Propanal | Et₃N | Ethyl 2,2-bis(methylsulfonyl)pent-2-enoate |

| Cyclohexanecarboxaldehyde | Pyrrolidine | Ethyl 3-cyclohexyl-2,2-bis(methylsulfonyl)acrylate |

This table illustrates typical Knoevenagel condensation products from the reaction of this compound with various aldehydes.

Condensation and Cyclization Reactions (e.g., Perkin, Castagnoli-Cushman type)

This compound possesses a highly acidic α-hydrogen, making it a potent carbon nucleophile in various condensation reactions. While specific examples of its use in the Perkin or Castagnoli-Cushman reactions are not extensively documented in the literature, its reactivity can be inferred from the behavior of analogous active methylene compounds.

The Perkin reaction traditionally involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid to yield an α,β-unsaturated aromatic acid. nih.govrsc.orgresearchtrends.netfigshare.comresearchgate.net The key step is the formation of a carbanion from the active methylene compound. researchtrends.netresearchgate.net Given the high acidity of the C-H bond in this compound, it is expected to readily form a carbanion under basic conditions, which could then attack an aromatic aldehyde. However, the subsequent steps of the Perkin mechanism, involving acylation and elimination, might be influenced by the bulky and electron-withdrawing sulfonyl groups.

The Castagnoli-Cushman reaction is a [4+2] type cyclocondensation between an imine and a cyclic anhydride, leading to the formation of polysubstituted lactams. rsc.orgnih.govnih.gov While this compound is not a cyclic anhydride, its activated methylene group could potentially participate in related multicomponent reactions. For instance, it could act as the CH-acidic component in a reaction with an aldehyde and an amine (or ammonia), which is a variant of the Castagnoli-Cushman reaction. nih.gov The resulting adduct could then potentially undergo cyclization. The reactivity of bis(sulfonyl)methane derivatives in condensation reactions with aldehydes and ketones has been demonstrated, leading to a variety of products. nih.gov These reactions underscore the potential of this compound to engage in similar transformations.

Furthermore, the general class of malonates is known to be effective in cyclocondensation reactions with 1,3-dinucleophiles to form six-membered heterocyclic rings. researchgate.net This suggests that this compound could serve as a valuable precursor in the synthesis of heterocyclic compounds through carefully designed condensation and cyclization strategies.

Electrophilic Transformations and Functional Group Interconversions

The presence of both sulfonyl and ester functional groups in this compound opens up a range of possibilities for electrophilic transformations and interconversions.

The sulfonyl groups in this compound are in their highest oxidation state and are therefore generally resistant to further oxidation. However, the sulfur atoms can be targeted for reduction. The reduction of sulfonyl groups typically requires strong reducing agents and can lead to various products, including sulfinates, disulfides, or even thiols, depending on the reaction conditions. For instance, sulfonyl chlorides can be reduced to mercaptans using hydride reagents. harvard.edu While the sulfonyl groups in a gem-disulfone are more stable, powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially effect their reduction. harvard.edu

The ester group, on the other hand, is readily susceptible to both reduction and oxidation (at the α-carbon, though less likely here due to the presence of the sulfonyl groups). Reduction of the ester moiety can be achieved with a variety of reducing agents. Strong, non-selective reducing agents like LiAlH₄ will reduce the ester to a primary alcohol. acs.orglibretexts.orgacsgcipr.orgbeilstein-journals.orgacademie-sciences.fr

Selective reduction of the ester in the presence of the sulfonyl groups is a potential challenge. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce esters, acsgcipr.orgacademie-sciences.fr which could allow for chemoselective reduction of other functional groups if present in a more complex molecule. However, diisobutylaluminum hydride (DIBALH) is a reagent that can reduce esters to aldehydes, especially at low temperatures. acsgcipr.org The choice of reducing agent and reaction conditions would be crucial for achieving the desired transformation.

The oxidation of related bis-sulfinyl compounds to their corresponding bis-sulfonyl analogues is a known transformation, suggesting the stability of the bis-sulfonyl moiety once formed. researchgate.netresearchgate.net

The ester group of this compound can undergo nucleophilic acyl substitution reactions. For example, hydrolysis under acidic or basic conditions would yield the corresponding carboxylic acid and ethanol (B145695). Transesterification is also possible by reacting the ester with a different alcohol in the presence of an acid or base catalyst.

The sulfonyl groups are generally poor leaving groups in nucleophilic substitution reactions. However, under certain conditions, they can be displaced. For instance, in some cases, the chlorosulfonyl moiety can act as a leaving group in the presence of a strong nucleophile like a hydride. harvard.edu The synthetic utility of such a substitution on a bis(sulfonyl)methane derivative would depend on the specific nucleophile and reaction conditions.

Catalytic Transformations and Reaction Scope

The unique electronic and steric environment of this compound makes it an interesting substrate for various catalytic transformations.

The activated methylene group in this compound is a prime site for transition metal-catalyzed C-H functionalization reactions, such as arylation. Palladium-catalyzed C-H arylation of active methylene compounds is a well-established method for forming C-C bonds. nih.govrsc.orgrsc.org This transformation typically involves the deprotonation of the active methylene group to form a nucleophile that then participates in a cross-coupling reaction with an aryl halide or a related electrophile.

The general mechanism for such a palladium-catalyzed arylation often involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by deprotonation of the active methylene compound and subsequent reductive elimination to form the arylated product and regenerate the Pd(0) catalyst. Given the acidity of the α-proton in this compound, it is expected to be an excellent substrate for this type of reaction.

The prochiral nature of the methylene group in this compound, once deprotonated, allows for its participation in stereoselective and stereospecific catalytic reactions. The development of chiral catalysts for the asymmetric functionalization of active methylene compounds is a significant area of research.

A closely related compound, bis(phenylsulfonyl)methane, has been successfully employed in highly enantioselective asymmetric allylic alkylation of Morita-Baylis-Hillman carbonates, catalyzed by cinchona alkaloid derivatives. nih.gov This demonstrates that the carbanion derived from bis(sulfonyl)methanes can be effectively controlled by chiral catalysts to achieve high levels of stereoselectivity. It is therefore highly probable that this compound could also be a suitable substrate for a variety of stereoselective catalytic processes, including alkylations, Michael additions, and other C-C bond-forming reactions, leading to the synthesis of enantioenriched products.

The use of chiral bis-sulfonamides as ligands in asymmetric catalysis is also well-documented, further highlighting the potential of sulfonyl-containing molecules in stereoselective transformations. researchtrends.net

Interactive Data Table of Research Findings

Organocatalytic Applications

Though detailed organocatalytic applications specifically utilizing this compound are not extensively documented, its structural analogue, bis(phenylsulfonyl)methane, and other related compounds have been employed in organocatalytic reactions. These compounds readily form stabilized carbanions under basic conditions, which can then participate as nucleophiles in reactions such as Michael additions.

Given its structure, this compound is anticipated to be an effective Michael donor in reactions with various Michael acceptors. Organocatalysts, particularly chiral amines or thioureas, could potentially be used to achieve enantioselective conjugate additions. The general mechanism would involve the deprotonation of the this compound by a basic organocatalyst to form a stabilized enolate, which then attacks the β-carbon of an α,β-unsaturated carbonyl compound. Subsequent protonation would yield the final adduct and regenerate the catalyst.

Table 1: Potential Organocatalytic Michael Addition of this compound

| Michael Acceptor | Organocatalyst Type | Potential Product |

| α,β-Unsaturated Ketone | Chiral Primary/Secondary Amine | γ-Ketoester with a quaternary carbon |

| α,β-Unsaturated Aldehyde | Chiral Diarylprolinol Silyl Ether | γ-Aldehydoester with a quaternary carbon |

| Nitroalkene | Chiral Thiourea or Squaramide | γ-Nitroester with a quaternary carbon |

The development of specific organocatalytic methodologies for this compound would be a valuable contribution to synthetic organic chemistry, providing access to complex molecules with high stereocontrol.

Investigating Reaction Mechanisms and Kinetics

A thorough investigation into the reaction mechanisms and kinetics of reactions involving this compound is crucial for optimizing reaction conditions and understanding the factors that govern its reactivity and selectivity.

A plausible mechanistic pathway could involve:

Deprotonation: The organocatalyst (a Brønsted or Lewis base) removes the acidic α-proton from this compound to form a resonance-stabilized enolate intermediate. This step is often reversible.

Nucleophilic Attack: The enolate intermediate attacks the electrophilic β-carbon of the Michael acceptor. This carbon-carbon bond-forming step is often the rate-determining step. crunchchemistry.co.uk The formation of a new covalent bond leads to a new, transient intermediate.

Protonation: The resulting intermediate is protonated, often by the protonated catalyst or a protic solvent, to yield the final product and regenerate the active catalyst.

Experimental techniques such as in-situ IR spectroscopy, NMR spectroscopy, and mass spectrometry could be employed to detect and characterize key intermediates, such as the enolate and the subsequent addition product before protonation. Kinetic studies, by varying the concentrations of the reactants and catalyst, would help to determine the reaction order with respect to each species and provide evidence for the proposed rate-determining step.

The reactivity and stability of this compound are significantly influenced by its structural features.

α-Proton Acidity: The two strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) groups inductively withdraw electron density from the α-carbon, making the attached proton highly acidic. This facilitates the formation of the corresponding carbanion (enolate) under relatively mild basic conditions, which is a key requirement for its function as a nucleophile.

Steric Hindrance: The presence of two sulfonyl groups and an ethyl ester group around the α-carbon creates a sterically hindered environment. This steric bulk can influence the rate of reaction by impeding the approach of the nucleophile to the electrophile. It can also play a role in the diastereoselectivity of the reaction by favoring the formation of one stereoisomer over another.

Table 2: Comparison of α-Proton Acidity in Related Compounds

| Compound | pKa (in DMSO) | Structural Features Influencing Acidity |

| Diethyl Malonate | 16.4 | Two ester groups for resonance stabilization |

| Dimethyl Malonate | 15.9 | Two ester groups for resonance stabilization |

| Bis(phenylsulfonyl)methane | 12.2 | Two phenylsulfonyl groups for enhanced inductive and resonance effects |

| This compound | Estimated to be low | Two methylsulfonyl groups and an ester group for strong electron withdrawal |

The choice of solvent and catalyst can have a profound impact on the reaction pathways, rates, and stereochemical outcomes of reactions involving this compound.

Solvent Effects:

Polar Aprotic Solvents (e.g., DMF, DMSO, CH₃CN): These solvents are generally good at solvating cations, which can enhance the reactivity of the enolate by minimizing ion pairing. They are often the solvents of choice for reactions involving charged intermediates.

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can solvate both the catalyst and the reactants through hydrogen bonding. However, they can also protonate the enolate intermediate, potentially decreasing its nucleophilicity and slowing down the reaction.

Nonpolar Solvents (e.g., Toluene, Hexane): Reactions in nonpolar solvents are often slower due to poor solubility of charged intermediates. However, in some cases, aggregation of the catalyst and reactants can lead to unique reactivity or selectivity.

Catalyst Effects:

Brønsted Base Catalysts (e.g., Amines, Phosphines): These catalysts function by deprotonating the pronucleophile. The basicity of the catalyst will influence the concentration of the active enolate intermediate. Chiral Brønsted bases can induce enantioselectivity by forming a chiral ion pair with the enolate.

Lewis Base Catalysts: While less common for activating this type of pronucleophile, certain Lewis bases could potentially interact with the sulfonyl groups, influencing the electronic properties of the molecule.

Hydrogen-Bonding Catalysts (e.g., Thioureas, Squaramides): These catalysts can activate the Michael acceptor by forming hydrogen bonds with the electron-withdrawing group (e.g., the carbonyl group of an enone), making it more electrophilic. In bifunctional catalysis, a single molecule can possess both a hydrogen-bonding motif and a basic site to activate both the electrophile and the nucleophile simultaneously, often leading to high levels of stereocontrol.

The interplay between the solvent and catalyst is crucial. For instance, the effectiveness of a hydrogen-bonding catalyst can be diminished in a strongly hydrogen-bonding solvent that competes for interactions with the catalyst. Therefore, careful screening of both solvent and catalyst is essential for the development of efficient and selective transformations involving this compound.

Advanced Applications of Ethyl 2,2 Bis Methylsulfonyl Acetate in Organic Synthesis

Role as a Versatile Synthetic Building Block

Precursor to Complex Polyheterocyclic Architectures

No specific examples were found in the reviewed literature of Ethyl 2,2-bis(methylsulfonyl)acetate being used as a direct precursor for the synthesis of complex polyheterocyclic architectures.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Amino Acids, Pyrimidines, Hydrazines)

While no information was found for the use of this compound in the synthesis of amino acids or pyrimidines, related structures have been used to create complex hydrazine (B178648) derivatives.

Specifically, research has been conducted on the synthesis of 1-acyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazines. nih.govresearchgate.net These compounds were developed as potent analogs of antineoplastic agents. The synthesis involves structures containing the bis(methylsulfonyl)hydrazine core, highlighting the utility of the bis(methylsulfonyl) motif in building complex hydrazine molecules with significant biological activity. nih.gov A study detailed the synthesis and evaluation of a series of these compounds for antineoplastic activity against L1210 leukemia in mice. nih.govresearchgate.net One derivative, 1-acetyl-1,2-bis-(methylsulfonyl)-2-(2-chloroethyl)hydrazine, was found to be particularly effective. nih.gov

Table 1: Synthesized Hydrazine Derivatives with a Bis(methylsulfonyl) Core

| Compound Name | Biological Activity Noted |

|---|---|

| 1-acetyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazine | Antineoplastic activity against L1210 and P388 leukemia, B16F10 melanoma, M5076 reticulum cell sarcoma, and M109 lung carcinoma. nih.govresearchgate.net |

Formation of α,β-Unsaturated Esters and Other Carboxylic Acid Derivatives

No research was identified that details the use of this compound for the formation of α,β-unsaturated esters or other carboxylic acid derivatives.

Contributions to Total Synthesis Strategies

Incorporation into Natural Product Synthesis

No instances were found of this compound being incorporated into the total synthesis of natural products in the reviewed literature.

Access to Enantiopure Compounds via Stereoselective Methodologies

No literature was found describing the use of this compound in stereoselective methodologies to access enantiopure compounds.

Development of Novel Reagents and Methodologies

The unique electronic properties of this compound make it an attractive scaffold for the design of new reagents and the development of innovative synthetic methods. The presence of two sulfonyl groups enhances the stability of the corresponding carbanion, allowing for controlled reactions under mild conditions.

Design of New Sulfonyl-Containing Reagents

The core structure of this compound serves as a foundation for the synthesis of more elaborate sulfonyl-containing reagents. By leveraging the reactivity of the active methylene (B1212753) group, a variety of substituents can be introduced, leading to reagents with tailored reactivity and selectivity.

One area of development involves the use of related bis(sulfonyl)methanes in the synthesis of vinylidene bis(sulfones). These compounds are potent Michael acceptors and have been employed in asymmetric catalysis. While direct transformation of this compound into these reagents is a plausible synthetic route, research has also focused on analogous structures to demonstrate the principle. For instance, rigidified bis(sulfonyl)ethylenes, prepared from precursors like o-benzenedithiol, have been shown to be effective Michael acceptors in the enantioselective synthesis of complex molecules like quaternary hydantoins.

Another approach involves the modification of the sulfonyl groups themselves. While research on this compound is specific, broader studies on sulfone chemistry indicate that the sulfonyl moiety can be a versatile functional handle. For example, novel bis-sulfone compounds have been synthesized through the oxidation of corresponding bis-sulfides and have shown significant biological activity. This suggests a potential pathway for the derivatization of this compound to create libraries of compounds with diverse applications.

Innovations in C-C and C-Heteroatom Bond Formation

The high acidity of the α-protons in this compound facilitates its participation in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are fundamental to the construction of organic molecules and the development of new synthetic methodologies.

Carbon-Carbon Bond Formation:

A primary application of active methylene compounds like this compound is in Knoevenagel condensation reactions. wikipedia.orgthermofisher.com This reaction involves the base-catalyzed condensation of the active methylene compound with an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. The two methylsulfonyl groups strongly activate the methylene position, allowing the condensation to proceed under mild conditions, often with a weak base as a catalyst. wikipedia.org For example, the condensation with aromatic aldehydes would be expected to produce ethyl 2,2-bis(methylsulfonyl)-3-arylacrylates, which are highly functionalized and can serve as intermediates for further synthetic transformations.

The resulting electron-deficient alkene from the Knoevenagel condensation is a prime candidate for subsequent Michael addition reactions. wikipedia.orgyoutube.comorganic-chemistry.orgmasterorganicchemistry.com In this conjugate addition, a nucleophile adds to the β-carbon of the α,β-unsaturated system. This compound itself can also act as a Michael donor. After deprotonation with a suitable base, the resulting carbanion can add to various Michael acceptors, such as α,β-unsaturated ketones (enones), esters, and nitriles, to form new C-C bonds. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The general mechanism for a Michael addition involves the formation of a resonance-stabilized enolate from the active methylene compound, which then attacks the β-carbon of the unsaturated acceptor.

Below is a table summarizing the expected reactivity of this compound in these fundamental C-C bond-forming reactions.

| Reaction Type | Reactants | Expected Product |

| Knoevenagel Condensation | This compound + Aldehyde/Ketone | α,β-unsaturated bis(sulfonyl) ester |

| Michael Addition (as donor) | This compound + α,β-unsaturated carbonyl | 1,5-dicarbonyl compound derivative |

Carbon-Heteroatom Bond Formation:

The nucleophilic carbanion generated from this compound can also react with various electrophiles to form C-heteroatom bonds. While specific examples with this exact compound are not extensively documented in readily available literature, the principles of active methylene chemistry suggest its utility in such transformations. For instance, reaction with sources of electrophilic halogens could lead to halogenated derivatives.

Furthermore, the bis(sulfonyl)methane moiety is a key structural feature in the synthesis of certain nitrogen-containing heterocycles. For example, the reaction of a related reagent, N-(3-(dimethylamino)-2-(methylsulfonyl)allylidene)-N-methylmethanaminium hexafluorophosphate, with various bis-nucleophiles has been shown to be an effective method for the rapid formation of heteroaromatic methyl sulfones. nih.gov This suggests that this compound could potentially be a precursor for similar reagents or could directly react with bifunctional reagents containing two nucleophilic sites to form heterocyclic rings. nih.gov For instance, reaction with a hydrazine derivative could potentially lead to the formation of a pyrazole (B372694) ring, while reaction with a hydroxylamine (B1172632) could yield an isoxazole.

Applications in Materials Science Precursor Chemistry

The presence of multiple sulfonyl groups in this compound suggests its potential as a precursor in materials science, particularly in the synthesis of polysulfones. Polysulfones are a class of high-performance thermoplastic polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. mdpi.com

The synthesis of polysulfones typically involves the polycondensation of a bisphenol with a bis(halophenyl)sulfone. While this compound is not a direct monomer in this traditional route, its core bis(methylsulfonyl)methane (B157166) structure is of interest. Derivatives of bis(sulfonyl)methanes could potentially be incorporated into polymer backbones to modify their properties. For example, the introduction of such a flexible, sulfone-rich unit could influence the polymer's solubility, thermal behavior, and mechanical characteristics.

Research into the synthesis of polysulfone derivatives often involves the use of various bisphenols and sulfonyl-containing monomers. mdpi.com The functionalization of this compound at the ester or active methylene position could generate novel monomers for polymerization reactions. For instance, conversion of the ethyl ester to a bis-phenol derivative could allow its incorporation into a polysulfone chain via reaction with a dihalide comonomer. While this remains a theoretical application, the chemical nature of this compound makes it a plausible candidate for exploration in the development of new polymeric materials.

Theoretical and Computational Chemistry of Ethyl 2,2 Bis Methylsulfonyl Acetate

Quantum Chemical Investigations of Molecular Structure

Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and electronic properties of molecules. For Ethyl 2,2-bis(methylsulfonyl)acetate, such studies would provide fundamental insights into its behavior.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) would be a powerful tool to investigate the electronic structure of this compound. Hypothetical DFT studies could calculate various electronic properties, which are crucial for understanding the molecule's stability and reactivity. These properties would include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a key indicator of chemical reactivity and the energy required for electronic excitation.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Significance |

|---|---|

| HOMO Energy | Indicates the ability to donate electrons. The two sulfonyl groups are expected to lower this energy, suggesting lower reactivity towards electrophiles. |

| LUMO Energy | Indicates the ability to accept electrons. The electron-withdrawing nature of the sulfonyl and ester groups would likely result in a low-lying LUMO, making the molecule susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | A larger gap would suggest higher kinetic stability. |

Note: The data in this table is hypothetical and for illustrative purposes only, pending actual experimental or computational studies.

Computational Modeling of Reaction Mechanisms

Computational modeling can be used to map out the potential energy surfaces of chemical reactions, providing detailed insights into reaction pathways and the structures of transition states.

Transition State Characterization and Reaction Pathways

For reactions involving this compound, such as nucleophilic acyl substitution or reactions at the alpha-carbon, computational studies could identify the transition state structures. By calculating the energy of these transition states, the activation energy for different reaction pathways could be determined, helping to understand the kinetics of the reactions.

Prediction of Reactivity and Selectivity

Building on the understanding of the molecule's electronic structure and potential reaction pathways, computational models could predict its reactivity towards various reagents. For instance, the calculated atomic charges and frontier molecular orbital densities could predict the most likely sites for nucleophilic or electrophilic attack. This would be particularly valuable in understanding the regioselectivity and stereoselectivity of its reactions.

Analysis of Electronic Effects and Bonding Characteristics

A detailed analysis of the bonding in this compound would illuminate the influence of the two methylsulfonyl groups and the ethyl ester group on the central carbon atom. The strong electron-withdrawing nature of the sulfonyl groups is expected to have a profound impact on the acidity of the alpha-proton and the electrophilicity of the carbonyl carbon. Natural Bond Orbital (NBO) analysis could be employed to quantify these electronic effects and describe the nature of the chemical bonds within the molecule, including any potential hyperconjugative interactions.

Inductive and Resonance Effects of Sulfonyl Groups

The sulfonyl group (-SO2R) is a potent electron-withdrawing moiety, a characteristic that profoundly influences the reactivity of adjacent atoms. scispace.com This strong electron-withdrawing capacity stems from a combination of inductive and resonance effects.

Inductive Effect (-I): The sulfur atom in a sulfonyl group is in a high oxidation state (+4) and is bonded to two highly electronegative oxygen atoms. This creates a significant dipole, with the sulfur atom bearing a substantial partial positive charge. Through the sigma (σ) bond framework, this positive character polarizes the electron density away from the neighboring carbon atom. youtube.com In this compound, the α-carbon is flanked by two such groups, leading to a powerful cumulative inductive pull of electron density from the C-H and C-C bonds connected to it.

Resonance Effect: While the inductive effect is transmitted through sigma bonds, the sulfonyl group can also participate in resonance, particularly in stabilizing an adjacent carbanion. Upon deprotonation of the α-carbon, the resulting negative charge can be delocalized onto the electronegative oxygen atoms of the sulfonyl groups. This delocalization is often depicted as involving the d-orbitals of the sulfur atom, creating pπ-dπ overlap. masterorganicchemistry.com This resonance stabilization significantly contributes to the stability of the conjugate base, which is a key factor in the compound's acidity. chegg.com Although both carbonyl and sulfonyl groups are electron-withdrawing, the sulfonyl group generally exhibits a stronger electron-withdrawing inductive effect. scispace.com

The combined influence of these effects in this compound renders the α-carbon highly electron-deficient and significantly increases the acidity of the α-proton.

Acidity and Enolization Properties

The electronic effects described above have a direct and dramatic impact on the acidity of the α-proton and the potential for the compound to exist in an enol form.

Acidity: The presence of two powerful electron-withdrawing sulfonyl groups greatly enhances the acidity of the methylene (B1212753) protons (the protons on the carbon between the two sulfonyl groups). chegg.com The resulting conjugate base is exceptionally stabilized through the delocalization of the negative charge across both sulfonyl groups. chegg.com Compounds with a methylene group activated by two sulfonyl groups are known to be strong carbon acids.

| Compound | Structure | pKa |

|---|---|---|

| Nitromethane | CH3NO2 | 10.2 |

| Malononitrile | CH2(CN)2 | 11.2 |

| Acetylacetone (2,4-pentanedione) | CH3COCH2COCH3 | 9.0 |

| Diethyl malonate | CH2(COOEt)2 | 13.0 |

| Bis(methylsulfonyl)methane (B157166) | CH2(SO2CH3)2 | ~12-14 (Estimated in DMSO) |

Enolization: Keto-enol tautomerism is an equilibrium between a "keto" form (a carbonyl compound) and an "enol" form (a compound containing a C=C double bond with an adjacent hydroxyl group). libretexts.orglibretexts.org For simple aldehydes and ketones, the equilibrium heavily favors the keto form. libretexts.org However, in β-dicarbonyl compounds, the enol form can be significantly stabilized by conjugation and intramolecular hydrogen bonding, shifting the equilibrium. youtube.com

In the case of this compound, the analogous tautomer would be an "enol-like" structure, more accurately described as a ketene (B1206846) acetal (B89532) derivative if considering the ester group, or a vinyl alcohol if considering a hypothetical keto-analogue. However, the concept of enolization is less common for β-disulfones compared to β-dicarbonyls. The strong polarization of the S-O bonds and the geometry of the sulfonyl group may not favor the formation of a stable, planar enol-like system to the same extent as in β-dicarbonyls. Computational studies would be required to determine the relative stability of the tautomeric forms of this compound, but such studies are not prominently featured in the current literature. Generally, the high acidity of the α-proton leads to the ready formation of the carbanion (enolate equivalent) upon treatment with a base, which is the key reactive intermediate, rather than a significant equilibrium concentration of a neutral enol form. libretexts.org

Analytical and Spectroscopic Methodologies for Structural Elucidation of Ethyl 2,2 Bis Methylsulfonyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationship of atoms.

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of hydrogen atoms in a molecule and their neighboring protons. For Ethyl 2,2-bis(methylsulfonyl)acetate, the ¹H NMR spectrum is expected to show four distinct signals corresponding to the four chemically non-equivalent sets of protons in the structure.

The ethyl group gives rise to a characteristic quartet and a triplet. The methylene (B1212753) protons (-O-CH₂-) are deshielded by the adjacent oxygen atom and are coupled to the three protons of the methyl group, resulting in a quartet. The terminal methyl protons (-CH₃) are coupled to the two methylene protons, producing a triplet. The two methylsulfonyl groups (CH₃SO₂) are chemically equivalent, and their six protons would appear as a sharp singlet due to the absence of adjacent protons. Similarly, the single proton on the central carbon (-CH(SO₂)₂-), being highly deshielded by the two adjacent sulfonyl groups and the ester functionality, is expected to appear as a singlet at a significant downfield shift.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.4 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~3.4 | Singlet (s) | 6H | 2 x -SO₂-CH₃ |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak. For this compound, five distinct signals are anticipated.

The carbonyl carbon (-C=O) of the ester group is expected to appear furthest downfield, typically in the 160-170 ppm range. The central methine carbon (-C H(SO₂)₂-), being attached to two strongly electron-withdrawing sulfonyl groups, would also be significantly deshielded. The methylene carbon of the ethyl group (-O-C H₂-) is influenced by the adjacent oxygen, while the terminal methyl carbon (-C H₃) appears in the typical upfield aliphatic region. The two methyl carbons of the equivalent methylsulfonyl groups (-SO₂-C H₃) would produce a single signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~162 | C =O |

| ~80 | -C H(SO₂CH₃)₂ |

| ~65 | -O-C H₂-CH₃ |

| ~42 | 2 x -SO₂-C H₃ |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a cross-peak would be observed between the quartet of the methylene protons and the triplet of the methyl protons of the ethyl group, confirming their connectivity. No other correlations are expected, as the other proton signals are singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). nih.gov It would definitively link the predicted proton signals in Table 1 to their corresponding carbon signals in Table 2, for instance, confirming that the quartet at ~4.4 ppm corresponds to the carbon at ~65 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. nih.gov It is particularly useful for piecing together the molecular structure by connecting fragments. Key expected HMBC correlations for this compound would include:

Correlations from the methylene protons (-O-CH₂-) to the carbonyl carbon and the ethyl's methyl carbon.

Correlations from the central methine proton (-CH-) to the carbonyl carbon and the methylsulfonyl carbons.

Correlations from the methylsulfonyl protons (-SO₂-CH₃) to the central methine carbon. These long-range correlations are instrumental in confirming the complete and unambiguous assembly of the molecular structure.

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. The molecular formula of this compound is C₆H₁₂O₆S₂, giving a molecular weight of 244.29 g/mol . chemsrc.com

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net The sample is vaporized and separated based on its boiling point and interactions with the GC column before entering the mass spectrometer. This technique is highly effective for assessing the purity of a sample; a pure compound will ideally show a single peak in the gas chromatogram.

Upon entering the mass spectrometer, molecules are typically ionized by electron ionization (EI), a high-energy process that causes fragmentation. The resulting mass spectrum displays the molecular ion peak (M⁺) and various fragment ions. The fragmentation pattern serves as a molecular fingerprint that can be used for identification. For this compound, characteristic fragments would likely arise from the cleavage of key bonds, such as:

Loss of the ethoxy group (-OC₂H₅), leading to a fragment at m/z 199.

Loss of a methylsulfonyl radical (•SO₂CH₃), resulting in a fragment at m/z 165.

Cleavage of the C-S bond with charge retention on the sulfonyl group, giving a peak for the methylsulfonyl cation [CH₃SO₂]⁺ at m/z 79.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for determining the molecular weight of thermally labile or polar molecules with minimal fragmentation. rsc.org The analyte is ionized directly from solution, typically forming protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. csic.es

For this compound, ESI-MS in positive ion mode would be expected to show a prominent ion peak at m/z 245.04, corresponding to the protonated molecule [C₆H₁₃O₆S₂]⁺, and/or a peak at m/z 267.02, corresponding to the sodium adduct [C₆H₁₂O₆S₂Na]⁺. The high mass accuracy of modern mass spectrometers allows for the confirmation of the elemental composition from the exact mass measured. Further structural information can be obtained by tandem mass spectrometry (MS/MS), where a specific ion (e.g., the [M+H]⁺ ion) is selected and fragmented through collision-induced dissociation (CID) to study its breakdown pathways.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing its molecular vibrations.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary functional groups: the ethyl ester and the two methylsulfonyl moieties.

The most prominent peak would arise from the carbonyl (C=O) stretching vibration of the ester group, typically appearing as a strong, sharp band in the region of 1750-1735 cm⁻¹. The C-O stretching vibrations of the ester group would also produce strong bands, generally found between 1300-1000 cm⁻¹.

The two sulfonyl groups (SO₂) are expected to exhibit strong, distinct absorption bands. Asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-S bond stretches are generally weaker and appear in the fingerprint region. Additionally, C-H stretching and bending vibrations from the ethyl and methyl groups would be observed around 3000-2850 cm⁻¹ and 1470-1365 cm⁻¹, respectively.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretch | 1750 - 1735 | Strong |

| SO₂ (Sulfonyl) | Asymmetric Stretch | 1350 - 1300 | Strong |

| C-O (Ester) | Stretch | 1300 - 1000 | Strong |

| SO₂ (Sulfonyl) | Symmetric Stretch | 1160 - 1120 | Strong |

| C-H (Alkyl) | Stretch | 3000 - 2850 | Medium-Strong |

| C-H (Alkyl) | Bend | 1470 - 1365 | Variable |

| C-S (Sulfonyl) | Stretch | 800 - 600 | Weak-Medium |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While C=O stretching vibrations are visible in Raman spectra, they are typically weaker than in IR. Conversely, the S=O symmetric stretch of the sulfonyl group is expected to produce a strong Raman signal. Bonds that are more symmetric and less polar, such as C-S and S-S (if present), often yield stronger Raman signals than IR absorptions. The symmetric vibrations of the SO₂ group would be particularly prominent. The C-H stretching and bending modes would also be observable.

Table 2: Predicted Raman Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| SO₂ (Sulfonyl) | Symmetric Stretch | 1160 - 1120 | Strong |

| C-H (Alkyl) | Stretch | 3000 - 2850 | Strong |

| SO₂ (Sulfonyl) | Asymmetric Stretch | 1350 - 1300 | Medium |

| C=O (Ester) | Stretch | 1750 - 1735 | Weak-Medium |

| C-S (Sulfonyl) | Stretch | 800 - 600 | Medium |

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of non-volatile compounds. Given the polarity imparted by the two sulfonyl groups and the ester functionality, this compound is expected to be a moderately polar compound.

For purity analysis, a reversed-phase HPLC (RP-HPLC) method would likely be most effective. A C18 or C8 stationary phase would be suitable, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, starting with a higher percentage of water and gradually increasing the organic solvent concentration, would likely be necessary to ensure good separation from less polar impurities and starting materials. Detection would typically be accomplished using a UV detector, as the ester carbonyl group provides a chromophore, although its absorbance might be weak (around 205-215 nm).

Table 3: Hypothetical HPLC Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient (e.g., 10% to 90% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | Ambient or slightly elevated (e.g., 30 °C) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring reaction progress and assessing fraction purity during purification. umich.edu For a moderately polar compound like this compound, a normal-phase TLC plate with a silica (B1680970) gel stationary phase would be appropriate. umich.edu

The mobile phase, or eluent, would typically be a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or acetone). The ratio of these solvents would be adjusted to achieve an optimal retention factor (Rƒ) value, ideally between 0.3 and 0.5 for good separation. Visualization of the spot could be achieved using a UV lamp (if the compound is UV-active) or by staining with a suitable reagent such as potassium permanganate (B83412), which reacts with the oxidizable sulfur atoms. umich.edu

Table 4: Predicted Thin-Layer Chromatography (TLC) Parameters

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol mixtures |

| Visualization | UV light (254 nm), Potassium permanganate stain |

Preparative Chromatography for Compound Isolation

For the isolation and purification of this compound on a larger scale than analytical HPLC allows, preparative chromatography techniques are employed.

Flash column chromatography is a common and efficient method for purifying gram-to-kilogram quantities of organic compounds. This technique uses a glass column packed with a stationary phase (typically silica gel) and applies pressure to force the mobile phase through the column at a faster rate than gravity-fed chromatography. The solvent system would be determined based on prior TLC analysis, selecting a mobile phase composition that provides good separation of the target compound from its impurities.

For higher purity requirements or for separating closely related compounds, preparative HPLC would be the method of choice. This technique operates on the same principles as analytical HPLC but uses larger columns, higher flow rates, and larger sample injection volumes to isolate milligram-to-gram quantities of the pure substance. The conditions (stationary and mobile phases) would be scaled up from the optimized analytical HPLC method.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Ethyl 2,2-bis(methylsulfonyl)acetate to achieve high yield and purity?

- Methodological Answer : Synthesis optimization should focus on:

- Catalyst selection : Proline-based catalysts (e.g., L-proline) in ionic liquid media (e.g., [MMIm][MSO4]) enhance nucleophilic substitution efficiency, as demonstrated in analogous sulfonyl acetate syntheses .

- Reaction conditions : Elevated temperatures (80–100°C) and inert atmospheres minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol improve purity. Monitor intermediates via TLC.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and verifying its structural integrity?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to confirm methylsulfonyl and ester moieties. Key signals: δ ~3.3 ppm (SO₂CH₃) and δ ~4.2 ppm (ester CH₂) .

- Mass spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) assess purity (>98%) .

Q. How should researchers assess the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer :

- Conduct accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C.

- Monitor degradation via HPLC at intervals (0, 24, 48, 72 hrs).

- Calculate half-life (t₁/₂) using first-order kinetics. Sulfonyl esters typically degrade faster in alkaline conditions due to nucleophilic attack on the ester group.

Q. What strategies are recommended for mitigating side reactions during the use of this compound in nucleophilic substitutions?

- Methodological Answer :

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states.

- Temperature control : Slow addition of nucleophiles at 0–5°C reduces exothermic side reactions.

- Protecting groups : Temporarily block reactive sites (e.g., hydroxyls) to prevent undesired substitutions.

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT calculations) predict the reactivity and stability of this compound in complex reaction environments?

- Methodological Answer :

- Perform DFT simulations (B3LYP/6-31G* level) to:

- Map electrostatic potential surfaces, identifying electrophilic centers prone to nucleophilic attack.

- Calculate bond dissociation energies (BDEs) for C–S and C–O bonds to predict degradation pathways.

- Validate predictions with experimental kinetic studies (e.g., Arrhenius plots) .

Q. What mechanistic insights explain the role of this compound in facilitating C–C bond formation in heterocyclic synthesis?

- Methodological Answer :

- The compound acts as a dual electrophile :

- Methylsulfonyl groups activate adjacent carbonyl carbons for nucleophilic addition.

- Steric hindrance at the 2-position directs regioselectivity in cyclization reactions.

- Mechanistic probes : Isotopic labeling (¹³C at the acetate moiety) tracks bond formation via NMR .

Q. How should researchers resolve contradictions in reported catalytic efficiencies when using this compound in cross-coupling reactions?

- Methodological Answer :

- Systematic parameter variation : Compare catalysts (e.g., Pd vs. Cu), ligands (bidentate vs. monodentate), and solvents (DMF vs. THF).

- In-situ monitoring : Use Raman spectroscopy to detect transient intermediates.

- Meta-analysis : Reconcile literature data by normalizing reaction conditions (e.g., turnover frequency per catalyst loading) .

Q. What advanced techniques can elucidate the crystal structure and supramolecular interactions of this compound derivatives?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolve molecular packing and hydrogen-bonding networks (e.g., C=O⋯H–C interactions).

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., S⋯O interactions).

- Thermogravimetric analysis (TGA) : Correlate thermal stability with crystal lattice energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.